![molecular formula C10H11F3O B1624957 (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 73854-05-4](/img/structure/B1624957.png)
(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol
Overview
Description
(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol typically involves the trifluoromethylation of suitable precursors. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by transition metals such as copper, which facilitates the addition of the trifluoromethyl group to the aromatic ring . The reaction conditions often include the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfone under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and efficient separation techniques are crucial in industrial settings to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12F3O
- Chirality : The compound features a chiral center, which contributes to its specific stereoisomeric form.
- Functional Groups : It contains an alcohol functional group and a trifluoromethyl substituent that significantly influence its reactivity and biological activity.
Pharmaceutical Applications
The pharmaceutical potential of (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol stems from its enhanced metabolic stability and bioavailability attributed to the trifluoromethyl group. Research indicates that compounds with similar structures exhibit various pharmacological activities:
- Anti-inflammatory Properties : Computational studies suggest that this compound may interact with biological targets involved in inflammatory pathways, potentially leading to therapeutic applications for inflammatory diseases.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound could be explored for developing new antimicrobial agents.
- Analgesic Effects : The compound's structural characteristics may also position it as a candidate for pain relief medications.
Case Studies in Pharmaceuticals
- Binding Affinity Studies : Computational models have been employed to predict the binding affinities of this compound with enzymes involved in metabolic pathways. These studies provide insights into its potential therapeutic mechanisms.
- Metabolic Stability Assessment : Research has shown that the trifluoromethyl group enhances the compound's resistance to metabolic degradation, making it a suitable candidate for drug development.
Synthetic Applications
This compound serves as a versatile synthetic intermediate in organic chemistry:
- C–F Bond Activation : The compound has been utilized in various reactions involving C–F bond activation, including anionic S N 2′ substitutions and cationic S N 1′ substitutions. These reactions are crucial for synthesizing more complex fluorinated compounds.
Synthetic Routes
Several synthetic methods have been developed for producing this compound, including:
- Reactions involving trifluoromethylated phenols and alcohols under controlled conditions.
Material Science Applications
In materials science, this compound has implications for the development of advanced materials:
- Fluorinated Metal-Organic Frameworks (F-MOFs) : The compound can be used as a linker in the synthesis of F-MOFs, which are known for their porous structures and applications in gas sorption and separation technologies.
F-MOF Applications
Application Area | Description |
---|---|
Gas Sorption | F-MOFs can effectively capture harmful gases due to their high surface area and tunable pore sizes. |
Catalysis | These materials can serve as catalysts in various chemical reactions, enhancing reaction rates and selectivity. |
Mechanism of Action
The mechanism of action of (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrene: Another fluorinated compound used in organic synthesis.
Trifluoromethylpyridine: Widely used in agrochemicals and pharmaceuticals.
Uniqueness
(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol is unique due to its specific structural configuration and the presence of both a trifluoromethyl group and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Biological Activity
(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol, a compound featuring a trifluoromethyl group attached to a phenyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14F3O. Its structure includes:
- A trifluoromethyl group which enhances lipophilicity.
- A chiral center that may influence its biological interactions.
Antidepressant Properties
Research indicates that this compound may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin pathways. This modulation is crucial for developing new antidepressant therapies, as compounds that affect serotonin reuptake have been shown to alleviate symptoms of depression.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties . It inhibits pro-inflammatory cytokines, which are pivotal in the treatment of chronic inflammatory conditions. This activity suggests potential applications in managing diseases characterized by excessive inflammation .
Synthesis Methods
Several synthetic routes have been developed for this compound. The methods often involve:
- Base-catalyzed reactions that facilitate the formation of the alcohol from corresponding ketones or aldehydes.
- Chiral resolution techniques to isolate the desired enantiomer due to its chiral nature.
A typical synthesis might involve the following steps:
- Starting from 4-trifluoromethylacetophenone.
- Reduction using lithium aluminum hydride to yield the corresponding alcohol.
Pharmacological Evaluations
In various studies, this compound was evaluated for its biological activities through different assays:
Study Focus | Methodology | Key Findings |
---|---|---|
Antidepressant Activity | Behavioral tests in rodent models | Showed significant reduction in depressive-like behaviors compared to control groups. |
Anti-inflammatory Activity | Cytokine assays on human cell lines | Demonstrated a decrease in TNF-alpha and IL-6 levels, indicating reduced inflammation. |
Structure-Activity Relationship (SAR)
Studies have highlighted the importance of the trifluoromethyl group in enhancing the compound's biological activity. For instance, modifications of similar compounds without this group showed significantly lower potency against serotonin uptake inhibition .
Conclusion and Future Directions
The unique structural features of this compound position it as a promising candidate for further pharmacological development. Its potential applications in treating mood disorders and inflammatory diseases warrant additional research to fully elucidate its mechanisms of action and optimize its therapeutic efficacy.
Properties
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9,14H,2H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPWVWRWAPFFNC-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436776 | |
Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73854-05-4 | |
Record name | (αS)-α-Ethyl-4-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73854-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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